Bitungolide F

Description

Overview of Polyketide Natural Products

Polyketides represent a large and diverse group of natural products derived from precursor molecules composed of repeating ketone and methylene (B1212753) units. wikipedia.org Their biosynthesis is complex, resembling that of fatty acid synthesis, and is carried out by multienzyme complexes called polyketide synthases (PKSs). wikipedia.orgwikipedia.org These enzymes catalyze the condensation of thioesters derived from simple building blocks like acetyl-CoA, malonyl-CoA, and methylmalonyl-CoA, assembling a functionalized linear carbon chain. rsc.orgnih.govrsc.org The structural diversity of polyketides arises from variations in the starter and extender units used, as well as the degree of reduction and modification of the β-keto groups during biosynthesis. rsc.orgnih.gov

Polyketides exhibit a broad spectrum of biological activities and have yielded numerous compounds with medicinal, agricultural, and industrial applications. wikipedia.orgwikipedia.orgnih.gov Examples of medicinally relevant polyketides include antibiotics such as erythromycin (B1671065) and tetracycline, immunosuppressants like sirolimus, anticholesterol drugs such as lovastatin, and anticancer agents like epothilone (B1246373) B. wikipedia.org Their importance is underscored by the significant annual sales of polyketide-derived pharmaceuticals. nih.gov

Significance of Marine-Derived Compounds in Chemical Biology

The marine environment is an exceptionally rich source of biodiversity, exceeding terrestrial species diversity in many aspects. mdpi.comworldoceanreview.com This vast biological diversity has led to the evolution of unique metabolic pathways in marine organisms, resulting in the production of a wide array of novel bioactive natural products. mdpi.comworldoceanreview.comfrontiersin.org These marine-derived compounds often possess structural features and biological activities that are distinct from those found in terrestrial organisms. frontiersin.orgpeerj.comnih.gov

Marine natural products have proven to be a valuable resource for drug discovery, with several compounds already approved as drugs and many more in various stages of clinical development. mdpi.comworldoceanreview.compeerj.com They exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and immunomodulatory properties. mdpi.comworldoceanreview.comfrontiersin.orgpeerj.comnih.gov The ecological pressures in marine habitats, such as competition for space and defense against predation, have driven the evolution of potent chemical defense mechanisms, leading to the production of highly active secondary metabolites. mdpi.comfrontiersin.orgpeerj.com The exploration of marine organisms, including sponges, tunicates, mollusks, and microorganisms like bacteria and fungi, continues to yield novel compounds with potential therapeutic applications, particularly in addressing challenges like antimicrobial resistance. mdpi.compeerj.comnih.gov

Historical Context of Bitungolide F Discovery

This compound is one of six related polyketides, Bitungolides A-F, that were isolated from the Indonesian marine sponge Theonella cf. swinhoei. mdpi.comresearchgate.net This sponge specimen was collected from the Lembeh Strait, located off Bitung, Sulawesi Island, Indonesia. mdpi.com The isolation and structural elucidation of the bitungolides were reported, with the structure of Bitungolide A being confirmed by single-crystal X-ray diffraction analysis. mdpi.comresearchgate.net The structures of the other bitungolides, including this compound, were determined through spectroscopic data and comparison with Bitungolide A. researchgate.net

The discovery of the bitungolides adds to the growing number of novel natural products isolated from lithistid sponges, which are known to produce a diverse range of compounds with potent biological activities, including polyketides, peptides, and alkaloids. researchgate.net The isolation of this compound from a marine source highlights the ongoing importance of marine bioprospecting in the search for new chemical entities with potential therapeutic value. researchgate.net Research has also focused on the total synthesis of (-)-Bitungolide F, providing further confirmation of its structure and enabling more detailed biological investigations. acs.orgmdpi.comnih.gov

Table 1: Source Organism and Isolation Location of Bitungolides A-F

| Compound Series | Source Organism | Collection Location |

| Bitungolides A-F | Theonella cf. swinhoei | Lembeh Strait, Bitung, Sulawesi, Indonesia |

Table 2: Key Research Findings Related to Bitungolides

| Compound Series | Biological Activity Studied | Findings | Reference |

| Bitungolides A-F | Dual-specificity phosphatase VHR inhibition | Inhibitory activity observed. | researchgate.net |

| Bitungolides A-F | Protein tyrosine phosphatase-S2 (PTP-S2), PP1, or PP2A inhibition | No activity observed. | mdpi.com |

| This compound | Structural similarity to Pironetin (B1678462) | Pironetin is known to arrest cells at the M-phase of the cell cycle. researchgate.net | researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C24H32O4 |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

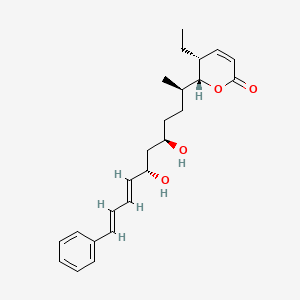

(2R,3R)-2-[(2R,5R,7S,8E,10E)-5,7-dihydroxy-11-phenylundeca-8,10-dien-2-yl]-3-ethyl-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C24H32O4/c1-3-20-14-16-23(27)28-24(20)18(2)13-15-22(26)17-21(25)12-8-7-11-19-9-5-4-6-10-19/h4-12,14,16,18,20-22,24-26H,3,13,15,17H2,1-2H3/b11-7+,12-8+/t18-,20-,21-,22-,24-/m1/s1 |

InChI Key |

IKMNWINZTIFDLH-OLDSPRNQSA-N |

Isomeric SMILES |

CC[C@@H]1C=CC(=O)O[C@@H]1[C@H](C)CC[C@H](C[C@@H](/C=C/C=C/C2=CC=CC=C2)O)O |

Canonical SMILES |

CCC1C=CC(=O)OC1C(C)CCC(CC(C=CC=CC2=CC=CC=C2)O)O |

Synonyms |

bitungolide F |

Origin of Product |

United States |

Isolation and Natural Occurrence

Natural Source Identification: Theonella cf. swinhoei

Bitungolide F was first isolated from the marine sponge Theonella cf. swinhoei. researchgate.netmdpi.comscispace.com Sponges of the genus Theonella, particularly Theonella swinhoei and Theonella cf. swinhoei, are well-established sources of structurally diverse natural products, including polyketides, peptides, and alkaloids. researchgate.netmdpi.comresearchgate.netscispace.com The "cf." in Theonella cf. swinhoei indicates that the sponge is similar to T. swinhoei but its exact species identification may be uncertain or requires further confirmation.

Geographical Distribution of Source Organisms

The specific collection of Theonella cf. swinhoei from which bitungolides A-F were isolated was obtained from Indonesian waters. researchgate.netmdpi.com More precisely, the specimens were collected along the Lembeh Strait, located off Bitung, on Sulawesi Island, Indonesia. mdpi.com Indonesia is recognized as a significant source of marine natural products due to its rich marine biodiversity. mdpi.com Other studies on Theonella swinhoei have reported collections from various locations, including Baranglompo Island in Indonesia, Papua New Guinea, Japan, and Palau and Mozambique, highlighting a broader distribution for the Theonella swinhoei complex, although the Bitungolide-producing specimens were specifically linked to the Indonesian collection. mdpi.comresearchgate.netscispace.comresearchgate.net

Extraction and Initial Isolation Protocols

The initial isolation of bitungolides A-F, including this compound, involved the extraction of the marine sponge Theonella cf. swinhoei. While the detailed step-by-step protocol for the initial isolation of this compound itself is not extensively detailed in the provided snippets, the general process for isolating natural products from marine sponges typically involves solvent extraction followed by various chromatographic techniques. researchgate.net

Research on the synthesis of this compound provides some insight into the chemical handling and purification, mentioning techniques like flash column chromatography. researchgate.net Total synthesis efforts also describe the creation and manipulation of the molecule, implying the need for standard organic chemistry isolation and purification methods. epa.govresearchgate.netnih.govnih.gov General extraction methods for natural products from plant or marine sources often involve techniques such as maceration, percolation, reflux extraction, or Soxhlet extraction using various solvents depending on the polarity of the target compounds. rochester.edumdpi.com Subsequent isolation typically relies on chromatographic methods like column chromatography (silica gel, reverse-phase), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC) to separate the target compound from the complex mixture extracted from the natural source. Spectroscopic data, such as NMR and mass spectrometry, are crucial for the identification and structural elucidation of the isolated compounds. researchgate.net

Co-occurrence with Other Bitungolide Analogs (A-E)

This compound was isolated alongside five other related polyketides, which were named bitungolides A, B, C, D, and E. researchgate.netmdpi.com These compounds were all obtained from the same Indonesian collection of Theonella cf. swinhoei. mdpi.com The co-occurrence of these analogs suggests they are part of a family of related metabolites produced by the sponge or its associated symbionts. The structural similarities among bitungolides A-F indicate a common biosynthetic origin.

While specific quantitative data on the relative yields or concentrations of each analog during the initial isolation is not provided in the search results, their simultaneous isolation confirms their presence together in the source organism. researchgate.netmdpi.com Research into the synthesis of bitungolides A-E also points to common synthetic strategies for the core structures of these analogs, further supporting their close chemical relationship. rsc.org

Structural Elucidation and Stereochemical Assignment

Spectroscopic Methodologies for Planar Structure Determination

High-resolution mass spectrometry (HRMS) was used to determine the molecular formula of Bitungolide F. For instance, HRAPCIMS analysis of this compound (6) indicated a molecular formula of C₂₄H₃₂O₄. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY and HMBC) experiments, was crucial in establishing the planar structure. Analysis of the NMR spectra of this compound revealed characteristic signals corresponding to methyl, methylene (B1212753), and aromatic protons and carbons. acs.org Comparison of the NMR data of this compound with that of related compounds, such as Bitungolide E, helped in identifying structural differences, such as the absence of a methyl group at C-8 in this compound. acs.org Connectivity between different parts of the molecule was determined through correlations observed in COSY and HMBC spectra. acs.org

Examples of NMR data reported for this compound and related synthetic intermediates include chemical shifts (δ) and coupling constants (J), which provide detailed information about the local chemical environment and connectivity of atoms within the molecule. thieme-connect.commdpi.com

Determination of Relative Stereochemistry

The relative stereochemistry of this compound was determined using NMR-based configuration analysis and, in some synthetic studies, through the analysis of diastereomeric derivatives. acs.orgresearchgate.netacs.org

NMR-Based Configuration Analysis (e.g., J-based, NOESY)

NMR techniques, such as J-based configuration analysis and NOESY experiments, played a significant role in assigning the relative configurations of the stereocenters in this compound. researchgate.net NOESY correlations provide information about the spatial proximity of protons, which can be used to infer the relative orientation of substituents around chiral centers. mdpi.commdpi.com J-based analysis, which involves analyzing the magnitudes of coupling constants between protons, can also provide insights into dihedral angles and thus relative stereochemistry. researchgate.netmdpi.com

Diastereomeric Derivative Analysis

While not explicitly detailed for the initial isolation and characterization of natural this compound in the provided snippets, the synthesis of diastereomeric derivatives is a common strategy in organic chemistry to determine relative stereochemistry. This method involves converting the compound into diastereomers by reaction with a chiral reagent and then analyzing the spectroscopic differences (e.g., in NMR) between the diastereomers. Synthetic approaches towards this compound have employed strategies to control and confirm the relative stereochemistry at various centers during the synthesis, which implicitly involves the creation and analysis of intermediates with defined relative configurations. acs.orgacs.orgnih.govresearchgate.net

Assignment of Absolute Stereochemistry

The absolute stereochemistry of natural this compound was definitively assigned through a combination of methods, including X-ray diffraction analysis of a related compound and total synthesis. acs.orgresearchgate.netmdpi.comnih.gov

X-ray Diffraction Studies

While the absolute stereochemistry of this compound itself was not directly determined by X-ray diffraction of the natural product in the primary isolation paper, the structure of Bitungolide A, a related compound isolated from the same source, was confirmed by single-crystal X-ray diffraction. acs.orgresearchgate.netmdpi.com This provided a solid basis for the structural relationship within the bitungolide family.

Chemical Derivatization for Chiral Anisotropy Analysis

Chemical derivatization with chiral reagents, such as Mosher's reagent (α-methoxy-α-trifluoromethylphenylacetate, MTPA), is a widely used technique for determining the absolute configuration of chiral centers in molecules containing hydroxyl, amine, or carboxylic acid functionalities. mdpi.commdpi.com This method relies on the analysis of the differential NMR chemical shifts induced by the chiral auxiliary in the diastereomeric esters or amides formed. mdpi.commdpi.com While the provided snippets mention chiral anisotropy analysis and chemical derivatization in the context of stereochemical assignment for other compounds or generally researchgate.netmdpi.commdpi.com, the most conclusive determination of the absolute stereochemistry of this compound came from total synthesis. acs.orgacs.orgnih.govresearchgate.net

The total synthesis of this compound allowed for the comparison of the optical rotation of the synthetic enantiomers with that of the natural product. acs.orgnih.gov The specific rotation of synthetic (-)-Bitungolide F was measured as [α]²⁵_D = -42.8 (c = 0.035, CHCl₃), which was comparable in magnitude but opposite in sign to that of natural this compound ([α]²⁵_D = +43.0, c = 0.85, CHCl₃). acs.org This established that the absolute stereochemistry of natural this compound is the enantiomer of the synthesized compound. acs.org Based on the known stereochemistry established during the controlled synthesis, the absolute configuration of the stereocenters in natural this compound was assigned as (4S, 5S, 6S, 9S, 11R). acs.org

Total Synthesis Methodologies

Early Synthetic Efforts and Challenges

Early synthetic efforts towards the bitungolides family, including the core segment of Bitungolides A-E, involved establishing multiple stereogenic centers using reactions like allylation, dihydroxylation, Myers alkylation, and Evans aldol (B89426) reaction. researchgate.netresearchgate.net The complexity of the polyketide chain and the presence of contiguous stereocenters posed significant challenges in achieving high diastereoselectivity and enantioselectivity. Constructing the α,β-unsaturated δ-lactone and the conjugated diene moiety also required specific olefination strategies. nih.govepa.govacs.org

Convergent Synthetic Strategies

Retrosynthetic Analysis of Key Fragments

Retrosynthetic analysis of Bitungolide F involves disconnecting the molecule into simpler, more readily available precursors or synthons. deanfrancispress.comjournalspress.com For instance, one retrosynthetic approach suggested a Wittig reaction to install the conjugated (E,E)-diene moiety by coupling an aldehyde fragment with a carbanion derived from another fragment. acs.org The aldehyde fragment could be envisioned from a ring-closing metathesis reaction, which in turn could be obtained from a precursor synthesized using a stereoselective hydroxyl-directed reduction. acs.org Another key intermediate could be accessed through a Horner-Wadsworth-Emmons reaction between a ketophosphonate and an aldehyde, with the latter potentially synthesized via a modified Evans syn-aldol reaction. acs.org

Asymmetric Synthesis Approaches for Stereocenter Control

Control over the absolute and relative stereochemistry at the multiple stereogenic centers in this compound is paramount for the synthesis of the biologically active enantiomer. Asymmetric synthesis methodologies play a crucial role in achieving this control. princeton.edu

Myers Asymmetric Alkylation

The Myers asymmetric alkylation has been utilized in the total synthesis of (-)-Bitungolide F to introduce the methyl group at the C6 position with the correct stereochemistry. nih.govepa.govacs.orgresearchgate.net This method typically involves the alkylation of a chiral auxiliary-derived enolate, providing a reliable approach for creating new stereocenters adjacent to carbonyl groups with high levels of enantioselectivity. researchgate.net

Evans Syn-Aldol Reaction Protocols

The Evans syn-aldol reaction, and modified protocols thereof (such as the Crimmins protocol), have been applied to establish the stereochemistries at the C4 and C5 centers in the synthesis of this compound. acs.orgfigshare.comresearchgate.netnih.govresearchgate.net This reaction involves the stereoselective aldol addition of a chiral oxazolidinone-derived enolate to an aldehyde. researchgate.netchem-station.com The choice of chiral auxiliary and Lewis acid catalyst allows for control over the diastereoselectivity, typically favoring the syn-aldol product. researchgate.netchem-station.com The Evans methodology is widely used in natural product synthesis for its predictability and high stereocontrol. researchgate.netresearchgate.netchem-station.com

Crimmins's Protocol Applications

Crimmins's protocol, a modified Evans's syn-aldol reaction, has been utilized in the total synthesis of (-)-Bitungolide F to establish specific stereocenters. In one reported synthesis, this protocol was employed to install the stereochemistries at the C4 and C5 positions of the molecule. figshare.comnih.govresearchgate.netresearchgate.netlookchem.commolaid.com The modified Evans's syn-aldol reaction, using Crimmins's protocol, is a powerful tool for the stereocontrolled construction of β-hydroxy carbonyl compounds, which are common substructures in polyketide natural products like this compound. figshare.comnih.govresearchgate.netresearchgate.netlookchem.com

Asymmetric Boron-Mediated Pentenylation

Asymmetric boron-mediated reactions, particularly aldol reactions, are crucial for establishing stereochemistry in complex molecule synthesis. researchgate.netnih.govrsc.orgorgsyn.org In the context of this compound synthesis, asymmetric boron-mediated pentenylation has been featured in some synthetic strategies to control stereogenic centers. researchgate.netnih.gov Boron enolates are frequently used with chiral auxiliaries or ligands to control both relative and absolute stereochemistry in aldol products. researchgate.netorgsyn.org The reliability and practicality of boron-mediated aldol reactions have been demonstrated in numerous total syntheses of complex polyoxygenated natural products. researchgate.netnih.govrsc.org

Enantioselective Organocatalytic Michael Addition

Enantioselective organocatalytic Michael addition has emerged as a powerful strategy for the construction of chiral centers in a highly controlled manner. nih.govau.dkacs.orgresearchgate.netrsc.orgoaepublish.com In one of the convergent routes to (-)-Bitungolide F, a highly enantioselective organocatalytic Michael addition was employed as a key step. nih.gov This approach can be particularly advantageous as it may allow for a protecting group-free strategy and provide highly enantiomerically enriched adducts that can be transformed into the target compounds while maintaining high stereoselectivity. nih.govau.dkresearchgate.netoaepublish.com Organocatalytic Michael additions of aldehydes to activated olefins, for instance, have been shown to afford highly enantiomerically enriched products that can be precursors to chiral lactones. au.dkacs.org

Hydroxyl-Directed Reductions for Stereochemical Control

Hydroxyl-directed reductions are valuable methods for controlling the stereochemistry of newly formed alcohol centers, particularly in the synthesis of 1,3-diols. figshare.comnih.govnih.govrsc.orgnih.govresearchgate.netyoutube.comrsc.org In the synthesis of this compound, hydroxyl-directed 1,3-anti reduction has been utilized to secure specific stereochemical configurations, such as at the C9 position. figshare.comnih.govnih.gov This type of reduction relies on the coordination of the reducing agent to a nearby hydroxyl group, directing the delivery of the hydride to a specific face of the carbonyl, thereby controlling the resulting stereochemistry. youtube.comrsc.org This approach is particularly useful after aldol reactions, which often generate β-hydroxy ketones. nih.govyoutube.com

Construction of Key Structural Moieties

The synthesis of this compound requires the efficient construction of its characteristic structural elements, including the α,β-unsaturated δ-lactone ring and the carbon chain with its defined stereocenters.

Formation of α,β-Unsaturated δ-Lactone Ring

The α,β-unsaturated δ-lactone moiety is a significant feature of this compound. nih.govnih.govacs.orgepa.govbenthamscience.comacs.orgeurekaselect.comresearchgate.net Its construction is a key challenge in the total synthesis. Various strategies have been explored for the formation of this six-membered ring, including ring-closing metathesis and cyclization reactions. nih.govacs.orgbenthamscience.comacs.orgeurekaselect.comresearchgate.netnih.gov While ring-closing metathesis is a powerful tool for forming cyclic olefins, other methods are also employed. acs.orgbenthamscience.comresearchgate.net

Claisen-like Cyclization Strategies

Claisen-like cyclization strategies have been employed for the efficient construction of the α,β-unsaturated δ-lactone moiety in the synthesis of (-)-Bitungolide F. nih.govacs.orgepa.gov This "uncommon Claisen-like cyclization" is highlighted as a significant feature in some synthetic routes. acs.org Claisen condensations and related cyclizations are fundamental carbon-carbon bond forming reactions that can be used to construct cyclic β-keto esters, which can then be further transformed into lactones. researchgate.netacs.orgresearchgate.net The specific "Claisen-like" nature in the context of this compound synthesis refers to a cyclization process that results in the formation of the δ-lactone ring with the desired α,β-unsaturation. nih.govacs.orgepa.gov

Ring-Closing Metathesis Approaches

Ring-closing metathesis (RCM) has been utilized in the total synthesis of this compound, specifically for the construction of the six-membered α,β-unsaturated δ-lactone ring. One synthetic route employed RCM of a bisolefinic precursor using Grubbs's first-generation catalyst to furnish this cyclic system in 85% yield (based on recovered starting material). acs.org RCM is a widely used method in organic synthesis for forming cyclic systems through the formation of a new carbon-carbon double bond between the termini of a diene. thieme-connect.de

Assembly of Conjugated Diene Systems

The conjugated (E,E)-diene moiety is a significant structural feature of this compound. acs.org Its stereoselective construction is a critical step in the total synthesis. Different olefination strategies have been applied to assemble this diene system.

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a modified version of the Julia olefination that is particularly useful for the synthesis of trans (E)-alkenes. alfa-chemistry.com One total synthesis of (-)-Bitungolide F employed the Julia-Kocienski olefination to assemble the conjugated diene moiety. nih.govepa.govacs.org This reaction typically involves the coupling of a sulfone with an aldehyde or ketone, followed by elimination to form the alkene. alfa-chemistry.comnih.gov

Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) olefination, a variation of the Wittig reaction, has also been a key step in this compound synthesis. ntust.edu.tw One reported synthesis utilized an HWE olefination to construct the C7-C8 bond of the molecule. acs.orgresearchgate.netnih.govresearchgate.netsemanticscholar.org This reaction involves the use of phosphonate (B1237965) esters and typically favors the formation of E-alkenes, which is often desired in polyketide synthesis.

Wittig Reaction Applications

The classic Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene, has been applied to introduce the conjugated (E,E)-olefinic moiety in this compound. acs.orgresearchgate.netnih.govresearchgate.netresearchgate.net One synthesis strategy proposed a Wittig reaction between a specific aldehyde fragment and a carbanion derived from a phosphonium salt to install the desired diene geometry. acs.org The Wittig reaction is a fundamental tool in organic synthesis for carbon-carbon double bond formation. wikipedia.orgunigoa.ac.in

| Synthetic Route | Number of Steps | Overall Yield (%) | Key Reactions Mentioned | Source Index |

| Route 1 (Convergent) | 17 | 20.1 | Myers alkylation, Claisen-like cyclization, Julia-Kocienski olefination | nih.govepa.govacs.org |

| Route 2 (Convergent) | 11 | 14.6 | Asymmetric boron-mediated pentenylation, stereoselective aldol, Evans-type alkylation | nih.govacs.org |

| Route 3 (Convergent, Organocatalytic Michael Addition) | 9 | 11.4 | Asymmetric boron-mediated pentenylation, stereoselective aldol, Michael addition | nih.govacs.orgcsic.es |

| Route 4 (Convergent) | Not specified | Not specified | HWE olefination (C7-C8), Wittig reaction (diene), RCM (lactone) | acs.orgresearchgate.netnih.gov |

Chemical Derivatization and Analog Generation

Purpose and Scope of Derivatization Studies

The primary purpose of derivatization studies on Bitungolide F is to establish comprehensive structure-activity relationships (SAR). ontosight.aigardp.org By systematically modifying different parts of the this compound molecule, researchers aim to identify the key functional groups and structural features responsible for its observed biological activities, such as the inhibition of dual-specificity phosphatase VHR. acs.orgresearchgate.netnih.gov The scope of these studies typically involves targeted modifications at various positions of the polyketide backbone and the δ-lactone ring, guided by computational modeling and preliminary biological screening data. ontosight.ai These investigations help in understanding the mechanism of action and can inform the design of novel compounds with improved potency or specificity. gardp.org

Synthesis of Structural Analogs for Mechanistic Probing

The synthesis of structural analogs plays a vital role in probing the molecular mechanisms by which this compound exerts its biological effects. Analogs with specific structural alterations can help researchers understand how the compound interacts with its biological targets, such as enzymes or receptors. For instance, modifications to the α,β-unsaturated δ-lactone moiety, a common feature in this class of compounds, could reveal its importance for inhibitory activity. acs.orgjst.go.jp Similarly, altering the stereochemistry at specific chiral centers (e.g., C4, C5, C9, C11) can provide insights into the spatial requirements for binding to the target protein. nih.govacs.org

Research findings on the total synthesis of this compound provide a foundation for analog generation. Multiple synthetic routes have been developed, employing key chemical transformations to construct the complex molecular architecture. acs.orgnih.govacs.orgnih.govepa.govacs.orgnih.gov These synthetic strategies often involve assembling the molecule from smaller fragments, allowing for the introduction of variations at different stages.

Modifications for Enhanced Biological Activity or Selectivity

Chemical modifications are often pursued to generate analogs with enhanced biological activity or improved selectivity towards a particular biological target. Based on SAR studies, specific functional groups might be modified or replaced to increase binding affinity or improve pharmacokinetic properties like stability and bioavailability. While specific detailed research findings on enhanced activity or selectivity for this compound analogs were not extensively available in the search results, this is a standard objective in natural product derivatization. The structural similarity of this compound to other natural products like pironetin (B1678462), which affects tubulin assembly, suggests potential areas for structural comparison and modification to explore different biological pathways. researchgate.net

Methodologies for Controlled Chemical Transformations

The synthesis of this compound and its analogs relies on a range of controlled chemical transformations to precisely introduce functional groups and establish the correct stereochemistry. Key methodologies reported in the total synthesis of this compound include:

Horner-Wadsworth-Emmons olefination: Used to construct specific carbon-carbon double bonds, such as the C7-C8 bond. acs.orgnih.gov

Wittig reaction: Employed to introduce conjugated olefinic systems, like the E,E-olefinic moiety. acs.orgnih.gov

Ring-closing metathesis (RCM): A powerful tool for forming cyclic structures, specifically used to construct the six-membered α,β-unsaturated δ-lactone ring. acs.orgnih.gov

Evans's syn-aldol reaction (and modified protocols): Utilized to control the stereochemistry at hydroxyl-bearing carbons, such as the C4 and C5 centers. acs.orgacs.orgnih.govresearchgate.net

Hydroxy-directed reduction: Employed to control the stereochemistry during the reduction of ketone functionalities, exemplified by the introduction of stereochemistry at C9. acs.orgnih.gov

Asymmetric boron-mediated pentenylation and stereoselective aldol (B89426) reactions: Featured in some convergent synthetic routes to control stereogenic centers. nih.govacs.org

Organocatalytic Michael addition: Used as a key enantioselective step in some synthetic approaches. jst.go.jpacs.orgcsic.es

Myers asymmetric alkylation: Applied to introduce methyl groups with defined stereochemistry. epa.govnih.govresearchgate.net

Claisen-like cyclization: Used in some syntheses to form the α,β-unsaturated δ-lactone. epa.govacs.orgresearchgate.net

Julia-Kocienski olefination: Employed to assemble conjugated diene systems. epa.govacs.orgresearchgate.net

These methodologies, often employed in convergent and enantioselective strategies, allow for the precise construction of the complex this compound scaffold and provide the tools necessary for generating a diverse set of structural analogs. nih.govacs.org

Investigation of Biological Activities and Molecular Mechanisms

Enzyme Inhibition Studies

Enzyme inhibition is a significant aspect of Bitungolide F's biological profile, with particular attention paid to its effects on phosphatases researchgate.netmdpi.comnih.gov.

Inhibition of Dual-Specificity Phosphatase VHR

This compound has been identified as an inhibitor of dual-specificity phosphatase VHR (VH1-related) researchgate.netnih.govcsic.es. The bitungolides, as a class, are known to inhibit VHR researchgate.netnih.gov. Studies have indicated that this compound shows weak activity against this enzyme mdpi.comnih.govunila.ac.idunila.ac.id.

Specificity Profiles against Other Phosphatases (e.g., PP1, PP2A, PTP-S2)

In addition to its activity against VHR, this compound has been tested for its inhibitory effects on other phosphatases, including protein phosphatase 1 (PP1), protein phosphatase 2A (PP2A), and protein tyrosine phosphatase-S2 (PTP-S2) mdpi.comnih.govunila.ac.idunila.ac.id. Research indicates that this compound showed no activity against PP1, PP2A, or PTP-S2 mdpi.comnih.govunila.ac.idunila.ac.id. This suggests a degree of selectivity in its phosphatase inhibition profile.

Here is a summary of this compound's inhibition profile against tested phosphatases:

| Enzyme | Inhibition Activity |

| Dual-Specificity Phosphatase VHR | Weak inhibition |

| Protein Phosphatase 1 (PP1) | No activity |

| Protein Phosphatase 2A (PP2A) | No activity |

| Protein Tyrosine Phosphatase-S2 (PTP-S2) | No activity |

Cellular Activity Assessments (In Vitro Models)

Investigations into the cellular activity of this compound have utilized in vitro models to understand its effects on cell viability and morphology researchgate.netcsic.esrsc.org.

Cytotoxic Effects in Non-Human Mammalian Cell Lines (e.g., 3Y1 rat normal fibroblast cells)

This compound has been shown to exhibit cytotoxic effects against 3Y1 rat normal fibroblast cells researchgate.netcsic.esrsc.orgscispace.com. This indicates that the compound can induce cell death or inhibit the growth of these specific non-human mammalian cells.

Mechanistic Insights into Cytotoxicity (e.g., absence of cytoskeletal or nuclear morphological changes)

While this compound demonstrates cytotoxicity in 3Y1 cells, studies have also provided some mechanistic insights into this effect mdpi.comnih.gov. This compound is structurally similar to pironetin (B1678462), a compound known to arrest cells at the M-phase of the cell cycle mdpi.comnih.gov. However, specific detailed information regarding the absence or presence of cytoskeletal or nuclear morphological changes induced by this compound in 3Y1 cells, or other specific mechanistic details of its cytotoxicity beyond potential cell cycle effects suggested by structural similarity, were not prominently detailed in the search results. Further research may be needed to fully elucidate the precise cellular mechanisms of this compound's cytotoxicity.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of this compound affect its biological activities ontosight.airesearchgate.netnih.gov. The total synthesis of this compound has been achieved through various routes, facilitating the potential for SAR investigations researchgate.netnih.govacs.orgnih.govresearchgate.netepa.gov. Although the provided search results mention the importance of SAR studies for this compound and related compounds ontosight.airesearchgate.net, and discuss its structural similarity to pironetin mdpi.comnih.gov, detailed findings from specific SAR studies on how particular structural moieties of this compound correlate with its VHR inhibition or cytotoxicity in 3Y1 cells were not extensively provided. The synthesis efforts highlight the ability to create analogs for such studies researchgate.netnih.govacs.orgnih.govresearchgate.net.

Elucidation of Pharmacophores and Key Structural Determinants for Activity

Direct detailed information specifically elucidating the pharmacophore of this compound is limited in the provided search results. However, understanding the structural features crucial for its observed biological activities, such as VHR inhibition and cytotoxicity, is a key aspect of structure-activity relationship (SAR) studies.

Given the structural similarity noted between this compound and pironetin researchgate.netmdpi.com, insights into the pharmacophore of pironetin, a compound with known antimitotic properties, may offer some context, although their primary biological targets appear distinct (VHR for this compound vs. tubulin for pironetin). Structure-activity relationship studies on pironetin analogs have indicated the significance of the 2-pyranone ring system and the hydroxyl group at C-7 for its antitumor properties. researchgate.net By analogy, the corresponding structural elements in this compound may play a role in its biological profile, particularly its cytotoxicity. Further dedicated SAR studies on this compound and its analogs would be necessary to precisely define its pharmacophore and the key structural determinants responsible for its activity against targets like VHR.

Impact of Stereochemistry on Biological Efficacy

The stereochemistry of a molecule is critically important for its biological action, as it dictates the precise three-dimensional arrangement of atoms necessary for interaction with biological targets like enzymes or proteins. ntust.edu.tw The total synthesis of (-)-Bitungolide F has been a subject of research, with various synthetic routes developed to achieve its enantioselective preparation. researchgate.netgoogle.comacs.orgnih.govnih.gov These synthetic strategies often involve carefully controlled steps, such as asymmetric alkylation, stereoselective aldol (B89426) reactions, and hydroxyl-directed reductions, to establish the correct absolute and relative configurations at specific stereogenic centers, including C4, C5, C9, and C11. nih.govnih.gov The emphasis on controlling these stereocenters during synthesis underscores their perceived importance for the biological properties of this compound. The fact that (-)-Bitungolide F is the naturally occurring and studied enantiomer implies that its specific stereochemical configuration is crucial for its observed inhibitory and cytotoxic activities.

Comparative Analysis with Structurally Related Bioactive Compounds (e.g., Pironetin)

This compound has been noted to be structurally similar to pironetin. researchgate.netmdpi.com Both are polyketides, although they originate from different sources: this compound from a marine sponge (Theonella cf. swinhoei) researchgate.netmdpi.comcsic.es and pironetin from a Streptomyces species. researchgate.netmdpi.com

Despite their structural similarities, this compound and pironetin exhibit distinct primary biological activities based on the current understanding from the search results. This compound is characterized by its inhibition of dual-specificity phosphatase VHR and cytotoxicity against fibroblast cells. researchgate.netmdpi.comcsic.es In contrast, pironetin is well-established as an inhibitor of tubulin polymerization, binding to the α-tubulin core and causing cell cycle arrest at the M-phase, leading to antimitotic effects. researchgate.netmdpi.comresearchgate.netwhiterose.ac.ukacs.org

While both compounds possess significant biological activities, their different molecular targets highlight variations in their interaction profiles despite structural resemblances. This suggests that subtle differences in their structures, including stereochemistry and functional group positioning, likely contribute to their divergent specificities towards VHR and tubulin, respectively.

Research findings on the activity of bitungolides against phosphatases showed weak activity against VHR but no activity against PP1 or PP2A. mdpi.com Pironetin, on the other hand, is known for its potent effects on tubulin assembly. researchgate.net

A comparative summary of their known primary targets is presented in the table below:

| Compound | Source Organism | Primary Biological Target(s) |

| This compound | Theonella cf. swinhoei | Dual-specificity phosphatase VHR researchgate.netmdpi.comcsic.es, Cytotoxicity csic.es |

| Pironetin | Streptomyces sp. | Tubulin polymerization (α-tubulin) researchgate.netwhiterose.ac.ukacs.org |

This comparison underscores that structural similarity in natural products does not always translate to identical biological mechanisms or targets, emphasizing the importance of detailed investigation into the specific activities of each compound.

Advanced Spectroscopic and Computational Approaches in Bitungolide F Research

Application of Advanced NMR Techniques for Stereochemical Resolution

NMR spectroscopy is a fundamental tool for determining the structure and dynamics of molecules. numberanalytics.comox.ac.uk For complex molecules like Bitungolide F, advanced NMR techniques are essential for resolving intricate structural details and unequivocally assigning stereochemistry. numberanalytics.comnumberanalytics.com

While specific detailed advanced NMR data (like 2D NMR correlations, NOESY data for stereochemistry) for this compound itself were not extensively detailed in the search results beyond basic 1H and 13C NMR shifts reported in the context of its synthesis researchgate.net, the importance of these techniques in the study of similar complex natural products and for stereochemical determination is well-established numberanalytics.comnumberanalytics.commdpi.com. Techniques such as COSY, HMBC, and NOESY are routinely applied to establish connectivity and relative stereochemistry in complex molecules numberanalytics.comox.ac.uk. For instance, 2D NMR spectroscopy provides information about correlations between different nuclei, aiding in the determination of atomic connectivity and stereochemistry numberanalytics.comnumberanalytics.com. The analysis of chemical shifts and coupling constants in 1H and 13C NMR spectra provides valuable insights into the electronic environment and connectivity of atoms within the molecule numberanalytics.comox.ac.uk.

The absolute stereochemistry of this compound was ultimately assigned through total synthesis, which often relies on building the molecule from chiral precursors of known configuration and confirming the final structure and stereochemistry through comparison of spectroscopic data with the natural product nih.govresearchgate.net. This process inherently validates the spectroscopic data obtained.

Computational Chemistry in Structural and Mechanistic Studies

Computational chemistry complements experimental techniques by providing theoretical insights into molecular structures, properties, and reaction mechanisms. mdpi.comresearchgate.net For this compound research, computational methods have been applied, particularly in the context of its synthesis and understanding its structural features.

Density Functional Theory (DFT) Calculations for Stereochemistry

Density Functional Theory (DFT) calculations are a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. mdpi.com DFT can be applied to study reaction mechanisms and predict stereochemical outcomes by calculating the energies of different transition states and intermediates. mdpi.compku.edu.cn

In the context of complex organic synthesis, such as the total synthesis of this compound, DFT calculations can help rationalize observed stereoselectivities in key reactions mdpi.compku.edu.cn. While direct application of DFT specifically for determining the unknown stereochemistry of this compound in its initial isolation was not explicitly found, DFT is a recognized tool for understanding and confirming stereochemical assignments in organic molecules, including the analysis of NMR parameters sensitive to stereochemistry mdpi.comacs.org. Studies on related complex molecules demonstrate the utility of DFT in analyzing stereochemistry-dependent NMR chemical shifts, which can aid in structural confirmation acs.org.

Molecular Modeling for Ligand-Target Interactions

Molecular modeling, including techniques like molecular docking, is used to simulate and understand how molecules interact with each other, particularly in the context of ligand-target binding. openaccessjournals.comopenaccessjournals.commdpi.com Although the primary focus of the provided search results is on the structural determination and synthesis of this compound, its classification as a new class of Theonella metabolites that inhibit dual-specificity phosphatase VHR suggests potential biological interactions researchgate.net.

Molecular modeling can be employed to explore the potential binding modes and affinities of this compound with its biological targets, such as phosphatases openaccessjournals.comopenaccessjournals.com. This involves computationally docking the ligand (this compound) into the binding site of the target protein (VHR phosphatase) to predict the preferred orientation and assess the strength of the interaction using scoring functions openaccessjournals.comopenaccessjournals.comnih.gov. Such studies can provide insights into the molecular basis of its inhibitory activity and guide the design of analogues with improved properties openaccessjournals.commdpi.com. While specific molecular docking studies for this compound were not detailed in the search results, the methodology is widely applied in the study of natural products with biological activity to understand their interactions with target proteins openaccessjournals.comopenaccessjournals.comnih.govnih.gov.

Future Research Directions and Broader Implications

Exploration of Biosynthetic Pathways (Polyketide Synthase Activity)

Polyketides, like Bitungolide F, are synthesized by complex enzymatic machinery known as polyketide synthases (PKSs). wikipedia.orgnih.gov These multi-enzyme complexes assemble polyketide chains through iterative or sequential condensation reactions, similar to fatty acid synthesis, but with greater diversity in the incorporated units and subsequent modifications. wikipedia.orgnih.gov Understanding the specific PKS involved in this compound biosynthesis is a critical area for future research. This involves identifying the genes encoding the PKS and associated tailoring enzymes in Theonella cf. swinhoei or its associated microorganisms. rsc.org Research could focus on elucidating the starter and extender units utilized by the PKS and the sequence of enzymatic reactions, including ketoreductions, dehydrations, and enoylreductions, that shape the polyketide backbone and introduce stereochemistry. wikipedia.orgnih.gov Techniques such as genome mining and isotopic labeling studies could be employed to map the biosynthetic route. rsc.orgnih.gov Unraveling the biosynthetic pathway could potentially allow for the genetic engineering of host organisms or the in vitro reconstitution of the enzymatic machinery to produce this compound or novel analogs. nih.gov

Design and Synthesis of Potent and Selective Inhibitors Targeting Relevant Enzymes

This compound has been identified as an inhibitor of dual-specificity phosphatase VHR. csic.esresearchgate.net This inhibitory activity suggests its potential as a lead compound for developing targeted enzyme inhibitors. Future research should focus on understanding the precise mechanism of this compound's interaction with VHR and other relevant enzymes. This could involve structural studies of the enzyme-inhibitor complex and detailed kinetic analyses. Based on this information, medicinal chemistry efforts can be directed towards designing and synthesizing analogs of this compound with improved potency, selectivity, and pharmacological properties. nih.gov This involves systematic structural modifications to identify key pharmacophores and optimize interactions with the enzyme's active site or allosteric sites. savemyexams.combgc.ac.in The development of potent and selective enzyme inhibitors based on the this compound scaffold could have implications for studying the biological roles of these enzymes and potentially for therapeutic applications.

Potential for Chemical Probe Development in Cell Biology

Chemical probes are valuable tools in cell biology for selectively perturbing protein function and studying biological processes in living cells. nih.govnih.gov Given this compound's ability to inhibit VHR, it holds potential for development into a chemical probe for studying the cellular functions of this phosphatase. Research in this area could involve synthesizing modified versions of this compound that incorporate tags for visualization (e.g., fluorescent tags) or affinity purification (e.g., biotin (B1667282) tags). nih.gov These probes could be used to investigate the localization of VHR, its downstream signaling pathways, and its role in various cellular processes. nih.gov Developing this compound-based chemical probes could provide valuable insights into the biological context of VHR activity and potentially uncover new therapeutic targets.

Advancements in Natural Product Discovery and Synthesis

The discovery and study of this compound contribute to the broader field of natural product research. As a marine natural product from a sponge, it highlights the ocean's potential as a source of structurally diverse and biologically active compounds. acs.orgmdpi.com Future research efforts in natural product discovery can be informed by the challenges and successes encountered with compounds like this compound. This includes advancements in isolation techniques for complex mixtures, spectroscopic methods for structure elucidation, and strategies for identifying novel compounds from underexplored organisms. nih.govresearchgate.net Furthermore, the synthetic challenges posed by this compound drive innovation in organic synthesis, leading to the development of new reactions and strategies applicable to the synthesis of other complex natural products and pharmaceuticals. acs.orgnih.govnih.govacs.org The continued exploration and synthesis of natural products like this compound are crucial for expanding the chemical space available for drug discovery and for advancing the frontiers of synthetic chemistry. nih.gov

Q & A

Q. What are the common synthetic routes for Bitungolide F, and what key reagents are employed in its total synthesis?

this compound is synthesized via multi-step strategies involving stereoselective reactions and protective group chemistry. A typical route includes:

- Aldol Condensation : For constructing the macrolide core using chiral auxiliaries to control stereochemistry .

- Silicon-Based Protecting Groups : TBS (tert-butyldimethylsilyl) and TIPS (triisopropylsilyl) groups are critical for regioselective functionalization .

- Hydrogenation : Pd/C-mediated hydrogenation is used to reduce double bonds, as seen in the synthesis of intermediate compounds . Key reagents include DDQ (dichlorodicyanoquinone) for deprotection and TIPSOTf (triisopropylsilyl triflate) for silylation .

Q. How is the structural identity of this compound validated during synthesis?

Structural validation relies on:

- NMR Spectroscopy : and NMR data confirm proton/carbon environments and coupling constants (e.g., for aromatic protons in intermediates) .

- Optical Rotation : Specific rotations (e.g., for intermediates) verify enantiomeric purity .

- HRMS (High-Resolution Mass Spectrometry) : Matches experimental and calculated masses (e.g., CHONaSi: 829.5993 vs. 829.5963) confirm molecular formulas .

Q. What analytical techniques are essential for characterizing this compound’s purity and stability?

- Column Chromatography : SiO columns with gradient elution (e.g., 2–9% EtOAc in petroleum ether) remove byproducts .

- IR Spectroscopy : Peaks at 2944 cm (C-H stretching) and 1651 cm (C=O) confirm functional groups .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress (e.g., R = 0.5 for aldehyde intermediates) .

Advanced Research Questions

Q. How can researchers address contradictions in reported yields or stereochemical outcomes during this compound synthesis?

Discrepancies often arise from:

- Reaction Conditions : Variations in temperature (e.g., 0°C vs. room temperature) or solvent polarity alter kinetics. For example, TBS protection under DMAP catalysis at 0°C improves regioselectivity .

- Catalyst Loadings : Excess DDQ or Pd/C may over-reduce intermediates, reducing yields . Mitigation strategies include replicating protocols with controlled parameters and cross-validating spectral data with literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.